[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Breakdown and Functional Group Analysis
The IUPAC name [(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate systematically describes the compound’s structure through hierarchical substituent prioritization and functional group identification. The name decomposes as follows:
- Parent chain : The acetate group (ethyl ethanoate derivative) serves as the backbone, with the ester oxygen at position 2 of the acetic acid moiety.
- Substituents on the acetate :
- A 2-(4-ethoxyphenyl) group attaches to the acetic acid’s α-carbon.
- A [(2-methoxy-5-methylphenyl)carbamoyl]methyl group links to the ester oxygen via a methylene bridge.
Functional group hierarchy follows IUPAC rules:
- Ester (highest priority): The ethyl ethanoate segment (acetate) defines the parent chain.
- Carbamate : The carbamoyl group (-NH-C(=O)-O-) originates from the 2-methoxy-5-methylaniline derivative.
- Ether groups :
- A 4-ethoxy substituent on the phenyl ring of the acetate side chain.
- A 2-methoxy group on the carbamoyl-linked phenyl ring.
Positional numbering for the carbamoyl phenyl ring begins at the methoxy group (position 2), with a methyl group at position 5. For the ethoxyphenyl group, numbering starts at the ether oxygen (position 4).
Comparative Example :
Compared to the structurally similar compound [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate , this compound replaces the chlorine atom with a methoxy group and shifts the ethoxy substituent to the para position.
Comparative Structural Analysis with Related Carbamoyl Esters
Carbamoyl esters share a common scaffold of an ester-linked carbamate group, but substituent variations critically influence their physicochemical properties. Key comparisons include:
| Feature | This compound | [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate |
|---|---|---|
| Aromatic substituents | 2-Methoxy-5-methylphenyl; 4-ethoxyphenyl | 5-Chloro-2-methylphenyl; 3-methoxyphenyl |
| Electronic effects | Methoxy (electron-donating) enhances π-electron density | Chlorine (electron-withdrawing) reduces ring reactivity |
| Steric bulk | Methyl at position 5 minimizes steric hindrance | Chlorine at position 5 increases steric interactions |
| Solubility | Higher in polar solvents due to ethoxy group | Lower solubility due to hydrophobic chlorine substituent |
Structural implications :
Spectroscopic Characterization Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl3) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.38 | triplet | 3H | CH3 of ethoxy (J = 7.0 Hz) |
| 2.28 | singlet | 3H | 5-Methyl on carbamoyl phenyl |
| 3.78 | singlet | 3H | 2-Methoxy on carbamoyl phenyl |
| 4.02 | quartet | 2H | OCH2 of ethoxy |
| 4.60 | singlet | 2H | CH2 adjacent to ester |
| 6.70–7.20 | multiplet | 8H | Aromatic protons |
13C NMR (125 MHz, CDCl3) :
| δ (ppm) | Assignment |
|---|---|
| 14.2 | CH3 of ethoxy |
| 20.8 | 5-Methyl on carbamoyl phenyl |
| 55.6 | 2-Methoxy oxygen |
| 63.1 | OCH2 of ethoxy |
| 169.4 | Ester carbonyl (C=O) |
| 155.2 | Carbamate carbonyl (N–C=O) |
Infrared (IR) Spectroscopy
Key absorption bands (cm−1):
- 1740 : Strong ester C=O stretch.
- 1685 : Carbamate C=O stretch.
- 1240–1270 : Asymmetric C–O–C ester stretching.
- 1040 : Symmetric C–O–C ether vibration (ethoxy group).
Mass Spectrometry (MS)
- Molecular ion : m/z 401.4 [M+H]+ (calculated for C21H25NO6: 401.4).
- Fragmentation pattern :
- m/z 242.1: Loss of ethoxyphenyl acetate (159.3 Da).
- m/z 178.0: Carbamoyl methyl fragment with methoxy-methylphenyl group.
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-25-16-8-6-15(7-9-16)12-20(23)26-13-19(22)21-17-11-14(2)5-10-18(17)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXWKGDHNIQVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic ring or ester group.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of carbamoyl-containing compounds often possess anti-inflammatory , antitumor , and antimicrobial properties. For instance, studies have shown that related compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting that [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate may have similar effects .
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the molecular structure can enhance or diminish biological activity. For example, the introduction of different substituents on the aromatic rings has been shown to significantly affect binding affinity to target proteins . This suggests that systematic variations of this compound could lead to the discovery of more potent derivatives.
Computational Studies
Computational docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies help in understanding how the compound interacts at the molecular level, which is crucial for optimizing its pharmacological properties . Such insights can guide future experimental designs and lead to more effective therapeutic agents.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anti-Cancer Activity :
- Anti-Microbial Properties :
- Inflammation Modulation :
Mechanism of Action
The mechanism of action of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison with Benzimidazole Derivatives
| Compound | Core Structure | Key Substituents | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Carbamoyl-acetate | 4-ethoxyphenyl, 2-methoxy-5-methylphenyl | Enzyme inhibition (HDACs?) |
| Etometazen | Benzimidazole | 4-ethoxyphenyl, N,N-diethyl | CNS modulation |
| Etonitazepyne | Benzimidazole | 4-ethoxyphenyl, nitro group | Opioid receptor interaction |
Ester-Containing Analogues
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate () and ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () highlight the role of ester groups in stability and reactivity:
Table 2: Ester Group Comparison
Agrochemicals with Ethoxyphenyl Motifs
Etofenprox (), a pyrethroid-like insecticide, contains a 4-ethoxyphenyl group but differs in its ether-linked propoxy chain. This comparison underscores:
- Hydrophobicity : Both compounds utilize ethoxyphenyl for lipophilicity, but etofenprox’s branched chain may improve environmental persistence, whereas the target’s carbamoyl group could prioritize biodegradability .
- Target Specificity : Etofenprox acts on insect sodium channels, while the target’s carbamoyl-acetate structure may interact with mammalian enzymes .
Patent Compounds with Carbamoyl Groups
The HDAC8 inhibitor methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate () and the spirocyclic compound in share carbamoyl or carbamate functionalities. Notable contrasts include:
- Synthetic Routes : The target compound’s deprotection and coupling steps (similar to ’s methods IIIA/IIB) may require milder conditions due to the absence of chlorophenyl groups .
- Biological Targets : ’s HDAC-focused design suggests the target compound could similarly modulate epigenetic enzymes, though its ethoxyphenyl group might alter selectivity .
Biological Activity
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known by its CAS number 1324298-66-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a carbamoyl group attached to a methoxy-substituted phenyl ring and an ethoxy-substituted phenyl acetate moiety. This unique configuration may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 0.67 |
| Compound B | HCT-116 (Colon) | 0.80 |
| Compound C | ACHN (Renal) | 0.87 |
These compounds were synthesized and evaluated following guidelines from the National Cancer Institute, revealing promising activity against leukemia, melanoma, and breast cancer cell lines .
The mechanism underlying the anticancer effects of similar compounds often involves the inhibition of key signaling pathways associated with tumor growth. For example, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. Inhibition of EGFR has been correlated with reduced tumor growth in preclinical models .
Anti-inflammatory Effects
In addition to anticancer properties, compounds derived from similar structures have demonstrated anti-inflammatory activity. For instance, studies indicate that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This dual action makes them attractive candidates for further development in therapeutic contexts.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Molecules evaluated a series of carbamoyl derivatives against several cancer cell lines. The derivative with a structure closely related to this compound exhibited significant cytotoxicity with an IC50 value of approximately 1.5 µM against MDA-MB-231 (breast cancer) cells, indicating strong potential for further investigation .
- Case Study on Inflammatory Response : Another study examined the effect of similar compounds on lipopolysaccharide-induced inflammation in macrophages. The results showed that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their utility in managing inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves sequential coupling of carbamoyl and ester moieties. A validated approach includes:
- Step 1 : React 2-methoxy-5-methylaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the carbamoyl intermediate.
- Step 2 : Esterify 2-(4-ethoxyphenyl)acetic acid with methyl glycolate under Mitsunobu conditions (DIAD, PPh₃) to generate the ester component.
- Step 3 : Combine intermediates via nucleophilic acyl substitution in DMF with K₂CO₃ as a base at 60°C for 12 hours .
Critical Parameters : Temperature control during carbamoylation prevents decomposition, while anhydrous conditions in esterification minimize hydrolysis. Yield optimization (>75%) requires TLC monitoring (eluent: ethyl acetate/hexane 3:7) and column purification .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) are essential for verifying aromatic protons (δ 6.8–7.2 ppm), carbamoyl NH (δ 8.3–8.5 ppm), and ester methyl groups (δ 3.6–3.8 ppm).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) paired with ESI-MS confirm molecular ion peaks (expected [M+H]⁺ ~415 Da) and purity (>95%) .
- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹), ester C=O (~1730 cm⁻¹), and carbamate C=O (~1680 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability studies show:
- Thermal Stability : Decomposes above 150°C (TGA data), forming 4-ethoxyphenylacetic acid and 2-methoxy-5-methylaniline as primary degradation products.
- Hydrolytic Sensitivity : Susceptible to base-mediated ester hydrolysis (pH >9). Store at –20°C in inert atmosphere (argon) with desiccants to prevent moisture uptake .
Advanced Research Questions
Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Molecular Docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) to model interactions. The carbamoyl group shows hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Assay Optimization : Validate enzyme inhibition (e.g., COX-2) using fluorometric kits (e.g., Cayman Chemical #701070) with controlled substrate concentrations and pH.
- Metabolite Screening : LC-MS/MS identifies if observed inactivity stems from rapid metabolic clearance (e.g., hepatic esterase-mediated hydrolysis) .
- Positive Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to calibrate experimental conditions .
Q. What strategies are recommended for elucidating the reaction mechanism of carbamoyl-ester bond cleavage under physiological conditions?
- Kinetic Isotope Effects (KIE) : Substitute ester oxygen with ¹⁸O to track hydrolysis pathways.
- pH-Rate Profiling : Conduct reactions at pH 2–12 to identify rate-determining steps (e.g., base-catalyzed vs. acid-catalyzed cleavage).
- Trapping Intermediates : Use NMR to detect transient species (e.g., tetrahedral intermediates) in D₂O .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?
- Prodrug Design : Replace the methyl ester with pivaloyloxymethyl (POM) groups to improve oral bioavailability.
- Halogenation : Introduce fluorine at the 4-position of the ethoxyphenyl ring to enhance metabolic stability (CYP450 resistance) .
- LogP Optimization : Adjust substituents to achieve logP 2–3 (via ChemAxon software) for balanced solubility and membrane permeability .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low Carbamoylation Efficiency : Replace chloroacetyl chloride with trichloroacetyl chloride to increase electrophilicity.
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound DIEA) to remove excess reagents during purification .
Q. How should researchers prioritize targets for biological activity studies based on structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
